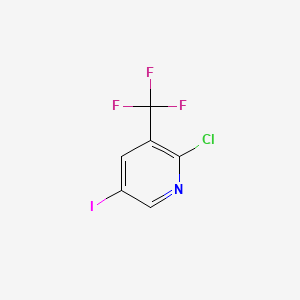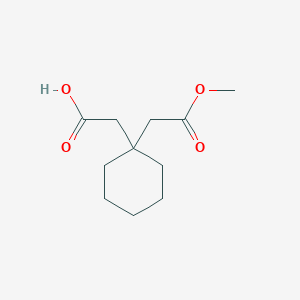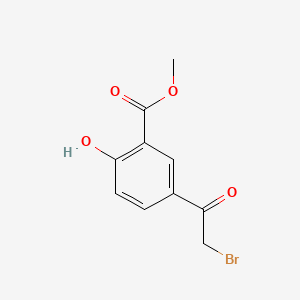
3,5-Dibromo-2-(trifluorometil)piridina
Descripción general
Descripción
“3,5-Dibromo-2-(trifluoromethyl)pyridine” is a compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also contains two bromine atoms and a trifluoromethyl group, which consists of one carbon atom and three fluorine atoms . This compound and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of “3,5-Dibromo-2-(trifluoromethyl)pyridine” and its derivatives is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular formula of “3,5-Dibromo-2-(trifluoromethyl)pyridine” is C6H2Br2F3N . It contains a pyridine ring, two bromine atoms, and a trifluoromethyl group .
Aplicaciones Científicas De Investigación
Agroquímicos
3,5-Dibromo-2-(trifluorometil)piridina: es un motivo estructural clave en la síntesis de ingredientes agroquímicos activos. Sus derivados se utilizan principalmente para la protección de los cultivos contra las plagas. La introducción de Fluazifop-butil, un derivado de este compuesto, marcó el comienzo de su uso en el mercado agroquímico. Desde entonces, se han nombrado más de 20 nuevos agroquímicos que contienen este motivo bajo los nombres comunes ISO .
Farmacéuticos
En la industria farmacéutica, los derivados de This compound se han incorporado a varios medicamentos. Cinco productos farmacéuticos que contienen este grupo funcional han recibido aprobación para su comercialización, y numerosos candidatos se encuentran actualmente en ensayos clínicos. Las propiedades fisicoquímicas únicas del átomo de flúor combinadas con el grupo piridina contribuyen a las actividades biológicas de estos derivados .
Productos veterinarios
De manera similar a su uso en productos farmacéuticos humanos, los derivados de este compuesto también se utilizan en medicina veterinaria. Se han aprobado dos productos veterinarios que contienen el grupo trifluorometilpiridina para su comercialización. Estos productos juegan un papel crucial en la salud animal, particularmente en el tratamiento y la prevención de enfermedades en el ganado y las mascotas .
Síntesis de compuestos orgánicos
El compuesto sirve como intermedio en la síntesis de varios compuestos orgánicos. Sus derivados son esenciales en el desarrollo de nuevos materiales con propiedades específicas que se requieren para aplicaciones avanzadas. El grupo trifluorometilo, en particular, es un subgrupo significativo de compuestos fluorados debido a su impacto en las propiedades físicas y las actividades biológicas .
Investigación química
This compound: se utiliza en investigación química como sustrato para reacciones catalizadas por paladio. Está involucrado en la α-arilación de reactivos de Refomatsky, que es un paso crítico en la síntesis de moléculas orgánicas complejas .
Ciencia de los materiales
Las características únicas de This compound la convierten en un componente valioso en el campo de la ciencia de los materiales. Sus derivados se están explorando para el desarrollo de materiales funcionales con aplicaciones potenciales en diversas industrias, como la electrónica, los recubrimientos y más .
Safety and Hazards
The safety data sheet for “3,5-Dibromo-2-(trifluoromethyl)pyridine” suggests avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, it’s likely that the compound interacts with its targets through a process of oxidative addition and transmetalation .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it’s plausible that it affects pathways related to carbon-carbon bond formation.
Result of Action
It’s known that similar compounds have been used in the synthesis of various agrochemicals , suggesting that it may have a role in pest control.
Action Environment
It’s important to note that safety data sheets recommend avoiding dust formation and contact with skin and eyes, suggesting that its action may be influenced by environmental conditions .
Propiedades
IUPAC Name |
3,5-dibromo-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F3N/c7-3-1-4(8)5(12-2-3)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMQHPKSSJHNBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453183 | |
| Record name | 3,5-dibromo-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
436799-35-8 | |
| Record name | 3,5-Dibromo-2-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436799-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-dibromo-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1588895.png)







![4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1588908.png)
